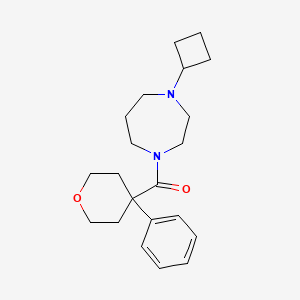
(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1990s and has since gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions : The studies available focus on synthetic routes and reactions that might be relevant for the synthesis or functionalization of compounds structurally related to "(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone". For instance, the work by Pippel et al. (2011) outlines scalable syntheses for structurally similar H3 receptor antagonists, indicating methodologies that might be adapted for synthesizing and modifying the target compound (Pippel, Mills, Pandit, Young, Zhong, Villani, & Mani, 2011).
Cyclopropanation and Cycloaddition Reactions : Research on highly enantioselective cyclopropanation of styrenes, as discussed by Ikeno et al. (2001), and cycloaddition reactions for the synthesis of pyrazole derivatives by Alizadeh, Moafi, & Zhu (2015), might offer insights into novel reactions and synthetic pathways that could be explored for the target compound and its derivatives (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001); (Alizadeh, Moafi, & Zhu, 2015).
Photochemical Reactions : The photoreactions of certain quinones and related compounds might provide a foundation for understanding the photochemical properties of the target compound or its intermediates, as detailed by Hageman & Verhoeven (1997). This could be particularly relevant for studying the photophysics and photochemistry of potential pharmaceuticals or materials based on the compound's framework (Hageman & Verhoeven, 1997).
Propriétés
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(23-13-5-12-22(14-15-23)19-8-4-9-19)21(10-16-25-17-11-21)18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXGSSEQMNWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)
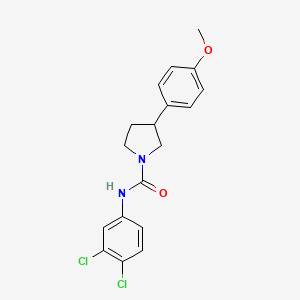
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)
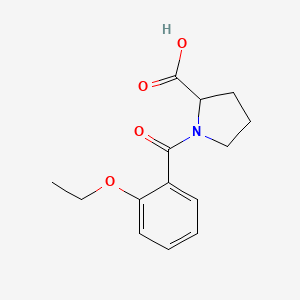
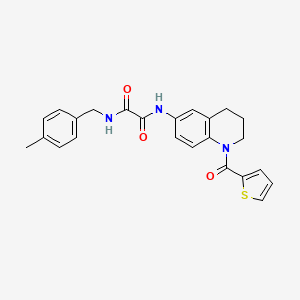
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)
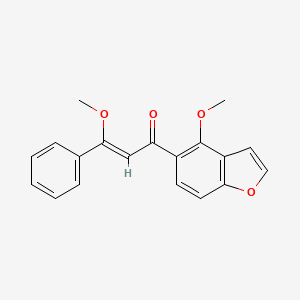
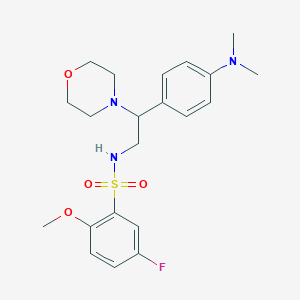
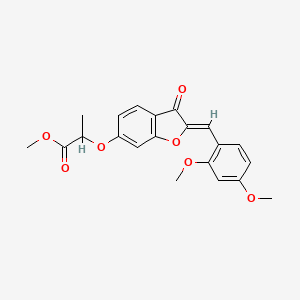
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2753781.png)
![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)